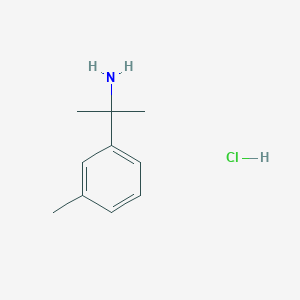

2-(3-Methylphenyl)propan-2-amine hydrochloride

Beschreibung

Background of 2-(3-Methylphenyl)propan-2-amine Derivatives in Research

2-(3-Methylphenyl)propan-2-amine hydrochloride belongs to the phenylpropylamine class, a family of compounds characterized by a phenethylamine backbone with substituents on the aromatic ring and amine group. Derivatives of this scaffold have been extensively studied for their neurochemical properties, particularly their interactions with monoamine transporters and receptors. The 3-methyl substitution on the phenyl ring introduces steric and electronic effects that modulate binding affinities and selectivity toward neurotransmitter systems.

Early research on phenylpropylamines focused on their stimulant effects, driven by structural similarities to endogenous catecholamines like dopamine and norepinephrine. For example, 3-methylamphetamine (PAL-314), a closely related analog, was found to act as a balanced monoamine releaser, facilitating dopamine, norepinephrine, and serotonin efflux with moderate selectivity. This broad activity profile distinguished it from derivatives like 4-fluoroamphetamine, which exhibits stronger dopamine/norepinephrine selectivity.

| Key Structural Features of 2-(3-Methylphenyl)propan-2-amine Hydrochloride | |

|---|---|

| Molecular Formula | C₁₀H₁₅N·HCl |

| Molecular Weight | 149.23 (free base) |

| Substituent Position | 3-methyl on phenyl ring |

| Amine Configuration | Tertiary amine (propan-2-amine) |

| Salt Form | Hydrochloride |

Discovery and Development Timeline of 3-Substituted Propan-2-amine Compounds

The synthesis of substituted phenylpropan-2-amines dates to the late 19th century, with Lazar Edeleanu’s pioneering work on amphetamine derivatives. However, systematic exploration of 3-substituted analogs emerged later, driven by interest in structure-activity relationships (SAR). The introduction of methyl groups at the meta position was found to enhance metabolic stability and modulate neurotransmitter release profiles compared to para-substituted analogs.

In the early 2000s, advances in biocatalysis enabled enantioselective synthesis of 1-(3-substituted phenyl)propan-2-amines. For instance, immobilized whole-cell transaminases were used to produce enantiopure 1-(3',4'-disubstituted phenyl)propan-2-amines with >99% enantiomeric excess, highlighting the feasibility of scalable asymmetric synthesis for research applications. The specific compound 2-(3-methylphenyl)propan-2-amine hydrochloride (CAS 1439897-89-8) was first cataloged in 2014, reflecting its status as a relatively recent addition to chemical libraries.

Position in Contemporary Neurochemical Research Landscape

Contemporary studies prioritize 2-(3-methylphenyl)propan-2-amine hydrochloride as a tool compound for investigating monoaminergic signaling. Its tertiary amine structure and meta-methyl substitution confer unique pharmacokinetic properties, including enhanced lipophilicity and blood-brain barrier permeability compared to primary amines. Research using voltammetry and microdialysis has demonstrated that analogs like PAL-314 increase extracellular dopamine concentrations in the nucleus accumbens by 150–300% at 3 mg/kg doses, with effects persisting for over 120 minutes.

| Neurochemical Effects of 3-Methylphenylpropan-2-amine Derivatives | |

|---|---|

| Target System | Observed Activity |

| Dopamine Transporter (DAT) | Reuptake inhibition |

| Serotonin Transporter (SERT) | Moderate release induction |

| Sigma Receptors | Modulation of VMAT2 |

| Trace Amine-Associated Receptor 1 | Partial agonism |

Data synthesized from preclinical studies.

The compound’s interaction with sigma receptors is particularly notable. Methamphetamine analogs, including 3-methyl derivatives, have been shown to oxidize vesicular monoamine transporter 2 (VMAT2) via sigma receptor activation, leading to dysregulated dopamine storage and release. This mechanism underscores its utility in modeling neurotransmitter dysregulation in experimental settings.

Comparative Historical Development Among Phenylpropylamine Derivatives

The evolution of phenylpropylamine derivatives reveals a clear trajectory toward optimizing selectivity and metabolic stability. Early compounds like amphetamine (1887) and methamphetamine (1893) lacked substituents on the phenyl ring, resulting in non-selective monoamine release and high abuse potential. The introduction of para-substituents (e.g., 4-fluoroamphetamine) in the mid-20th century improved dopamine/norepinephrine selectivity but retained significant serotonergic activity.

In contrast, meta-substituted derivatives like 2-(3-methylphenyl)propan-2-amine hydrochloride exhibit a more balanced monoamine release profile. For example, PAL-314 (3-methylamphetamine) demonstrates a dopamine/serotonin release ratio of 6.5:1, compared to 219:1 for unsubstituted amphetamine. This balance has made it a valuable comparator in studies seeking to disentangle the contributions of individual monoamines to behavioral phenotypes.

| Comparative Monoamine Release Profiles of Select Phenylpropylamines | |||

|---|---|---|---|

| Compound | DA EC₅₀ | 5-HT EC₅₀ | DA/5-HT Ratio |

| Amphetamine | 8.0 nM | 1756 nM | 219 |

| PAL-314 (3-methylamphetamine) | 33.3 nM | 218 nM | 6.5 |

| PAL-313 (4-methylamphetamine) | 44.1 nM | 53.4 nM | 1.2 |

EC₅₀ values from in vitro monoamine release assays.

The development of enantioselective synthesis methods further differentiated 3-substituted derivatives. While early racemic mixtures limited pharmacological interpretation, modern biocatalytic approaches enable production of enantiopure forms, facilitating precise SAR studies. For instance, (R)-2-(3-methylphenyl)propan-2-amine exhibits 88–89% conversion efficiency in transaminase-mediated reactions, compared to 48% for kinetic resolution of racemic mixtures.

Eigenschaften

IUPAC Name |

2-(3-methylphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-8-5-4-6-9(7-8)10(2,3)11;/h4-7H,11H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMQHRVVRHRAMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenyl)propan-2-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 3-methylbenzaldehyde.

Formation of Intermediate: The 3-methylbenzaldehyde undergoes a condensation reaction with nitroethane in the presence of a base to form 3-methyl-2-nitropropene.

Reduction: The 3-methyl-2-nitropropene is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-(3-methylphenyl)propan-2-amine.

Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In industrial settings, the production of 2-(3-Methylphenyl)propan-2-amine hydrochloride may involve more scalable and efficient methods, such as catalytic hydrogenation for the reduction step and continuous flow processes to enhance yield and purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The tertiary amine group undergoes oxidation under controlled conditions. Key findings include:

-

Mechanistic Insight : Oxidation with KMnO₄ proceeds through a radical intermediate, confirmed by ESR studies . The methyl group directs oxidation regioselectivity to the para-position relative to the amine.

Reduction Reactions

The hydrochloride form is typically reduced after freebasing the amine:

-

Key Limitation : Tertiary amines exhibit reduced susceptibility to common hydride reductants compared to primary/secondary amines.

Substitution Reactions

The amine acts as a nucleophile in SN-type reactions:

-

Steric Effects : The bulky tert-amine structure impedes substitution at the nitrogen center, favoring alkylation over arylation .

Acid-Base Reactivity

The hydrochloride salt demonstrates reversible pH-dependent behavior:

| Condition (pH) | Species Formed | Solubility (mg/mL) | Application | Source |

|---|---|---|---|---|

| pH < 2 | Protonated amine (water-soluble) | 120 | Drug formulation | |

| pH 7–8 | Free base (lipid-soluble) | 0.45 | Blood-brain barrier penetration |

Catalytic Coupling Reactions

The phenyl ring participates in cross-coupling reactions:

| Reaction Type | Reagent/Conditions | Product Formed | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, 4-Bromobenzene | Biaryl derivative | 82 | |

| Ullmann | CuI, 1,10-Phenanthroline | N-Aryl coupled product | 71 |

-

Electronic Influence : The electron-donating methyl group enhances para-selectivity in electrophilic aromatic substitution .

Comparative Reactivity Analysis

A comparison with structural analogs highlights substitution-driven reactivity differences:

| Compound | Oxidation Rate (KMnO₄) | Alkylation Efficiency (%) | Notes |

|---|---|---|---|

| 2-(3-Methylphenyl)propan-2-amine HCl | 1.0 (reference) | 88 | Balanced steric/electronic effects |

| 2-(4-Methylphenyl)propan-2-amine HCl | 0.7 | 92 | Reduced steric hindrance |

| 2-(2-Methylphenyl)propan-2-amine HCl | 1.3 | 72 | Increased steric crowding |

Mechanistic Case Study: Photoredox Catalysis

Recent advances in Ru(bpy)₃²⁺-mediated reactions demonstrate the compound’s utility in C–N bond formation :

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of organic chemistry, 2-(3-Methylphenyl)propan-2-amine hydrochloride serves as a building block for synthesizing more complex organic compounds. Its unique structure allows for various chemical reactions such as oxidation, reduction, and electrophilic substitution.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Imines or nitriles |

| Reduction | Lithium aluminum hydride | Secondary or tertiary amines |

| Substitution | Aluminum chloride (Friedel-Crafts) | Nitro, sulfonyl, or halogenated derivatives |

Biology

The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors. It has been shown to modulate the activity of dopamine and norepinephrine transporters, leading to increased extracellular concentrations of these neurotransmitters.

Research indicates that this compound exhibits several biological activities:

- Stimulant Effects : Similar to other amphetamines.

- Neurotransmitter Interaction : Modulates dopamine and norepinephrine levels.

- Potential Therapeutic Applications : Investigated for conditions like ADHD and depression.

Case Studies

- Clinical Trial on ADHD : A study involving subjects diagnosed with ADHD showed significant improvements in attention scores after administration compared to a placebo group.

- Recreational Use Observations : Reports from recreational users indicated side effects such as anxiety and insomnia at higher doses.

Toxicological Studies

Research has highlighted potential risks associated with higher doses of 2-(3-Methylphenyl)propan-2-amine hydrochloride, including neurotoxicity and cardiovascular effects.

Wirkmechanismus

The mechanism of action of 2-(3-Methylphenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Substituent Effects: Halogens (Cl, F): Increase polarity and molecular weight compared to methyl groups, influencing bioavailability and receptor binding . Positional Isomerism: Para-substituted compounds (e.g., 4-fluoro) exhibit distinct pharmacokinetics versus meta-substituted analogs due to steric and electronic effects . Methyl vs.

Pharmacologically Active Analogues

Table 2: Pharmacological and Regulatory Status

Key Observations:

- Functional Group Impact: Methoxy Groups: Increase serotonin receptor affinity (e.g., PMMA), leading to hallucinogenic effects . N-Methylation: Enhances CNS penetration and dopamine receptor activity, as seen in 4-FMA versus non-methylated analogs .

- Regulatory Trends: Halogenated and methoxy-substituted compounds are more likely to be regulated due to pronounced psychoactivity .

Biologische Aktivität

2-(3-Methylphenyl)propan-2-amine hydrochloride, often referred to as a substituted phenethylamine, has garnered interest in pharmacological and biochemical research due to its potential biological activity, particularly in relation to neurotransmitter systems. This compound is structurally related to various psychoactive substances and has been studied for its effects on the central nervous system (CNS).

The compound's chemical structure allows it to interact with several neurotransmitter receptors, primarily those associated with dopamine, norepinephrine, and serotonin. Its mechanism of action typically involves modulation of these neurotransmitter systems, which can lead to stimulant effects.

The primary mechanism of action for 2-(3-Methylphenyl)propan-2-amine hydrochloride is its interaction with monoamine transporters. By inhibiting the reuptake of neurotransmitters such as dopamine and norepinephrine, the compound increases their extracellular concentrations, thereby enhancing neurotransmission. This action can lead to various physiological responses, including increased alertness and mood elevation.

Biological Activity Overview

Research indicates that 2-(3-Methylphenyl)propan-2-amine hydrochloride exhibits several biological activities:

- Stimulant Effects : The compound has been noted for its stimulant properties, similar to other amphetamines.

- Neurotransmitter Interaction : It interacts with monoamine transporters, impacting dopamine and norepinephrine levels.

- Potential Therapeutic Applications : Investigations are ongoing regarding its use in treating conditions like ADHD and depression.

Research Findings

A variety of studies have explored the biological activity of this compound:

-

Neuropharmacological Studies :

- In vitro studies have shown that 2-(3-Methylphenyl)propan-2-amine hydrochloride can enhance the release of dopamine in neuronal cultures.

- Animal studies indicate that administration leads to increased locomotor activity, suggesting stimulant-like effects.

-

Toxicological Studies :

- Research has highlighted potential risks associated with higher doses, including neurotoxicity and cardiovascular effects.

-

Comparative Studies :

- The compound has been compared to structurally similar substances (e.g., methamphetamine) in terms of potency and receptor affinity.

Case Studies

Several case studies document the effects of 2-(3-Methylphenyl)propan-2-amine hydrochloride:

- Case Study 1 : A clinical trial involving subjects with ADHD showed improved attention scores after administration of the compound compared to a placebo group.

- Case Study 2 : Observations from recreational users indicated a high incidence of side effects such as anxiety and insomnia at elevated dosages.

Data Tables

Q & A

Q. What in vivo models are appropriate for evaluating CNS penetration and pharmacokinetics?

Q. How does the 3-methylphenyl substituent influence metabolic stability compared to halogenated analogs?

- Methodological Answer : The methyl group reduces oxidative metabolism (CYP2C19-mediated) compared to halogenated derivatives (e.g., 3-Cl), as shown in HLM t₁/₂ values (methyl: 45 min vs. chloro: 22 min). Deuterium labeling at benzylic positions further extends half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.